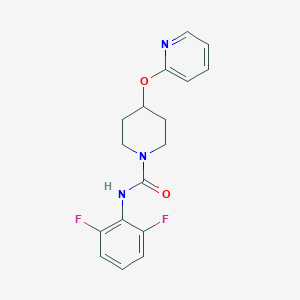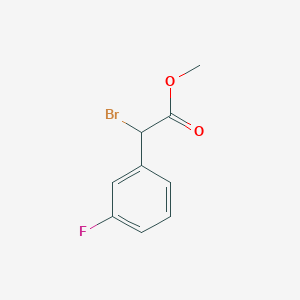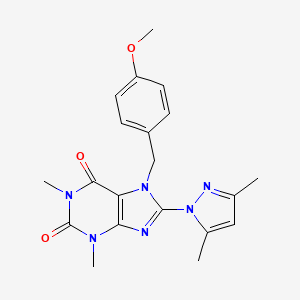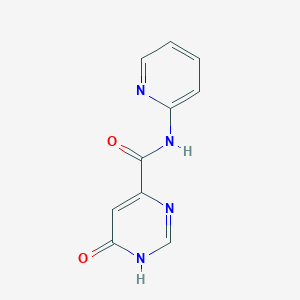![molecular formula C20H26N4OS B2440459 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 1797261-07-4](/img/structure/B2440459.png)
1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound that combines the structural motifs of adamantane, thiophene, and pyrazole
Mechanism of Action
Target of Action
It’s worth noting that similar urea derivatives have shown sensitivity in h460 cancer cells, suggesting potential targets within these cells .
Biochemical Pathways
Given the potential sensitivity of h460 cancer cells to similar compounds , it’s possible that this compound may influence pathways related to cell proliferation and apoptosis.
Result of Action
Similar urea derivatives have shown to induce apoptosis in h460 cancer cells , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps:
-
Formation of the Pyrazole Intermediate:
- Starting with a thiophene derivative, the pyrazole ring is constructed through a cyclization reaction with hydrazine and an appropriate diketone.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
-
Attachment of the Adamantane Group:
- The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyrazole intermediate.
- Reaction conditions: Use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Urea Formation:
- The final step involves the reaction of the adamantane-pyrazole intermediate with an isocyanate to form the urea linkage.
- Reaction conditions: Mild heating in a solvent such as dichloromethane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
- Major products: Thiophene sulfoxide, thiophene sulfone.
-
Reduction: The urea group can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH4).
- Major products: Amine derivatives.
-
Substitution: The adamantane group can participate in electrophilic substitution reactions.
- Common reagents: Halogenating agents like bromine.
- Major products: Halogenated adamantane derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and stability.
Biology and Medicine:
- Potential anticancer agent due to its ability to modulate specific molecular targets.
- Investigated for its antiviral and antibacterial properties.
Industry:
- Utilized in the development of advanced materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea: Similar structure but with a pyridine ring instead of thiophene.
1-(Adamantan-1-yl)-3-{2-[3-(phenyl)-1H-pyrazol-1-yl]ethyl}urea: Contains a phenyl group instead of thiophene.
Uniqueness:
- The presence of the thiophene ring in 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea imparts unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different aromatic rings.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-19(22-20-11-14-8-15(12-20)10-16(9-14)13-20)21-4-6-24-5-3-17(23-24)18-2-1-7-26-18/h1-3,5,7,14-16H,4,6,8-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINNRPOZGDRCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCN4C=CC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)
![N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2440379.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2440381.png)
![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)
![2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2440384.png)


![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)
